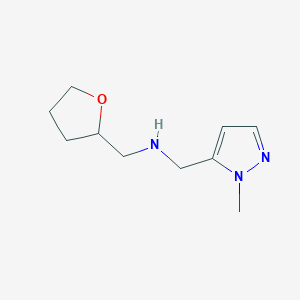![molecular formula C19H11NO B11743154 8H-Indolo[3,2,1-de]acridin-8-one](/img/structure/B11743154.png)
8H-Indolo[3,2,1-de]acridin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Indolo[3,2,1-de]acridin-8-one is a heterocyclic compound that belongs to the family of indoloacridines. These compounds are known for their unique structural features, which combine elements of both indole and acridine moieties. This fusion results in a rigid, planar structure that exhibits interesting photophysical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indolo[3,2,1-de]acridin-8-one typically involves a multi-step process. One common method includes the nucleophilic substitution and tandem nucleophilic addition/acid-catalyzed annulation reactions . For instance, a mixture containing the starting materials is stirred at a specific temperature, followed by the addition of this compound in dry tetrahydrofuran (THF). The mixture is then stirred for an extended period at room temperature .
Chemical Reactions Analysis
Types of Reactions: 8H-Indolo[3,2,1-de]acridin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which allows for specific interactions with reagents.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8H-Indolo[3,2,1-de]acridin-8-one involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents . Additionally, the compound’s ability to form hydrogen bonds and participate in π-π stacking interactions further enhances its biological activity .
Comparison with Similar Compounds
Indolo[3,2,1-de]acridine: Shares a similar core structure but may have different substituents that alter its chemical and physical properties.
Acridine: A simpler structure that lacks the indole moiety, resulting in different reactivity and applications.
Indole: Contains only the indole moiety, making it less complex than 8H-Indolo[3,2,1-de]acridin-8-one.
Uniqueness: this compound stands out due to its combined indole and acridine features, which provide a unique set of properties not found in simpler compounds. This combination allows for a broader range of chemical reactions and applications, particularly in the fields of medicinal chemistry and material science .
Properties
IUPAC Name |
1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO/c21-19-14-7-2-4-11-17(14)20-16-10-3-1-6-12(16)13-8-5-9-15(19)18(13)20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKNEEZYAPNTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743072.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743082.png)
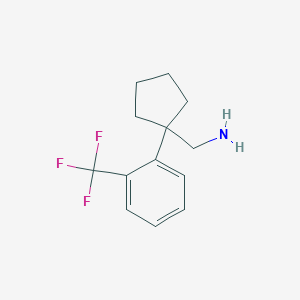
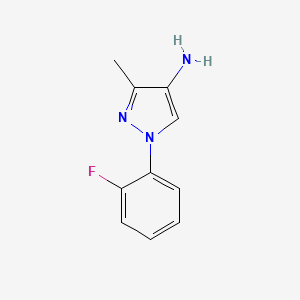
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)
![3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11743094.png)

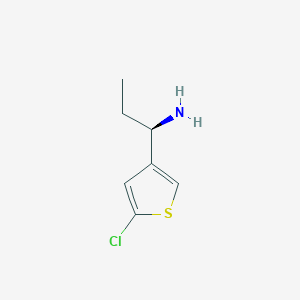
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11743109.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11743111.png)
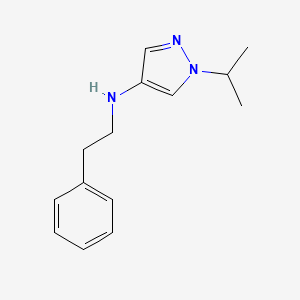
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)
